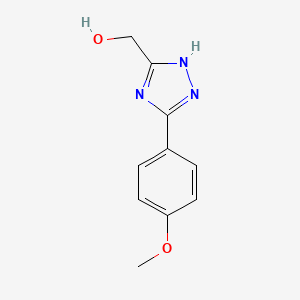

![molecular formula C21H20N2O5 B3000236 1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-03-5](/img/structure/B3000236.png)

1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

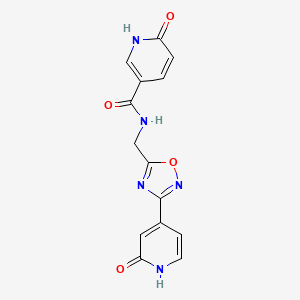

The compound "1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one" is a spirocyclic compound, which is a class of compounds that have been extensively studied due to their potential therapeutic effects on the central nervous system (CNS) and their relevance in medicinal chemistry. Spirocyclic compounds, such as those containing the spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore, are structural components in many drugs and drug candidates, and they have been associated with a variety of biological activities .

Synthesis Analysis

The synthesis of spirocyclic compounds typically involves the formation of the spiro linkage between two rings, which can be achieved through various synthetic routes. For example, the synthesis of related spiro[isobenzofuran-1(3H),4'-piperidines] has been achieved by lithiation of bromobenzhydryl methyl ether, followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Similarly, the synthesis of spiro[benzopyran-2,4'-piperidine] derivatives has been reported, which involves the use of cyclobutyl and piperidyloxy moieties . Although the exact synthesis of "1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage, which is a single carbon atom that is shared between two rings. This unique structure can significantly influence the compound's chemical and biological properties. The presence of substituents on the spirocyclic framework, such as methyl, nitro, or other functional groups, can further modulate the compound's activity and selectivity .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, depending on their functional groups and the conditions applied. For instance, N-dealkylation is a common reaction for spirocyclic piperidines, which can be used to modify the N-substituent and thus alter the compound's biological activity . The introduction of substituents on the benzene ring of the spirocyclic framework can also affect the compound's affinity for certain biological targets, such as sigma binding sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The spiro linkage imparts rigidity to the molecule, which can affect its conformational flexibility and, consequently, its interaction with biological targets. The lipophilicity of the N-substituent and the presence of other substituents can also impact the compound's solubility, stability, and overall pharmacokinetic profile . For example, compounds with increased chain length and lipophilicity of the N-substituent have shown high affinity for sigma 2 binding sites , while the introduction of a cyclobutyl group has been associated with high affinity and selectivity for histamine-3 receptors .

Aplicaciones Científicas De Investigación

Sigma Receptor Ligands

Research into novel sigma receptor ligands, including the synthesis and evaluation of spiro[2]benzopyran-1,4'-piperidines and spiro[2]benzofuran-1,4'-piperidines, reveals that compounds with a cyano group in position 3 of the spirocycle show high sigma(1) receptor affinity and selectivity. These compounds have been highlighted for their binding properties for sigma(1) and sigma(2) receptors, indicating their potential in pharmacological applications related to sigma receptor modulation (Maier & Wünsch, 2002; Moltzen, Perregaard, & Meier, 1995).

Mercury Ion Detection

A substituted benzothiazolinic spiropyran synthesized through a specific reaction showed an affinity towards toxic metal ions, particularly Hg2+ ions, in aqueous solutions. This spiropyran derivative demonstrates potential as a sensitive, selective, and portable receptor for mercury ion detection, employing UV–vis, fluorescence spectroscopy, and digital image analysis for identification (Kumar, Sahoo, Arora, & Kumar, 2019).

Antimycobacterial Agents

Spiro compounds, synthesized through an efficient process, exhibited in vitro activity against Mycobacterium tuberculosis and multi-drug resistant M. tuberculosis. This research suggests the potential of such compounds in developing new treatments for tuberculosis (Ranjith Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2009).

Histone Deacetylase Inhibitors

Spiro[chromane-2,4'-piperidine] derivatives have been explored as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their inhibitory abilities on nuclear HDACs and their in vitro antiproliferative activities, showing potential in cancer therapy due to their improved in vivo activity and pharmacokinetic properties (Thaler et al., 2012).

Synthetic Pathways and Novel Therapeutic Agents

Research into the synthesis and structure-activity relationship of spiro compounds, including spiro[isochroman-piperidine] analogs, has provided valuable insights into their potential as novel therapeutic agents. These studies highlight the importance of the spiro[chromane-2,4'-piperidine]-4(3H)-one structure in the development of new biologically active substances, with potential applications across various domains of medicinal chemistry (Yamato, Hashigaki, Hiramatsu, & Tasaka, 1981; Ghatpande, Jadhav, Kaproormath, Soliman, & Shaikh, 2020).

Mecanismo De Acción

Direcciones Futuras

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, research into new piperidine derivatives, such as “1’-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one”, could have significant implications for the pharmaceutical industry .

Propiedades

IUPAC Name |

1'-(4-methyl-3-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-14-6-7-15(12-17(14)23(26)27)20(25)22-10-8-21(9-11-22)13-18(24)16-4-2-3-5-19(16)28-21/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXAHRKDIKITQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B3000163.png)

![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3000168.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3000169.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide](/img/structure/B3000171.png)

![7-(3-chloro-4-methylphenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3000174.png)